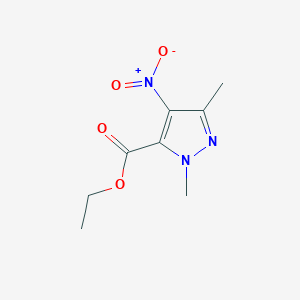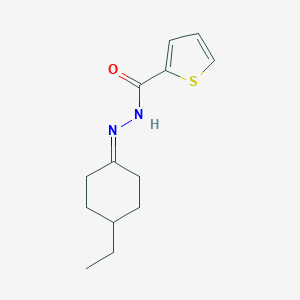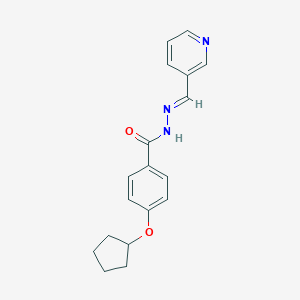
1,3-二甲基-4-硝基-1H-吡唑-5-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is a compound that belongs to the class of organic compounds known as pyrazole carboxylic acids and derivatives . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives like ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific example is the one-pot procedure for the synthesis of pyrazole-5-carboxylates by 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds utilizing 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) as base and acetonitrile as solvent .
Molecular Structure Analysis
The molecular structure of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate comprises a pyrazole ring, which is a five-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1- and 2- and three carbon atoms .
Chemical Reactions Analysis
Pyrazoles, including ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use in these applications .
Physical And Chemical Properties Analysis
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is a light yellow to yellow to orange clear liquid . Its molecular weight is 168.2 .
科学研究应用
药物化学
吡唑在药物化学领域有着广泛的应用 . 它们已被发现具有多种生物活性,包括抗结核、抗菌、抗真菌、抗炎、抗癌和降糖剂等作用 .
药物发现
在药物发现领域,吡唑通常用作生物活性化学物质合成中的支架 . 它们可以作为弱碱或弱酸,其可能的强度高度依赖于其取代基的性质 .
农用化学
吡唑也用于农用化学 . 它们的衍生物可用于开发新型杀虫剂和除草剂。
配位化学
在配位化学中,吡唑可以作为配体与各种金属形成配合物 . 这些配合物可以有多种应用,包括催化和材料科学。
有机金属化学
吡唑用于有机金属化学 . 它们可以形成有机金属化合物,这些化合物在催化、材料科学和制药领域都有应用。
材料科学
含吡唑的化合物已被证明在材料科学中制备相关化学物质的合成中间体方面具有适用性和多功能性 . 它们可用于聚合物、染料和其他材料的合成。
工业领域
吡唑在化学工业的各个领域都具有特殊地位,作为多功能框架 . 它们可用于生产各种化学品和材料。
合成方法
安全和危害
未来方向
Pyrazoles, including ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate, have skyrocketed in popularity since the early 1990s due to their wide range of applications . Current developments in synthetic techniques and biological activity related to pyrazole derivatives are being discussed, and novel strategies and wide applications of the pyrazole scaffold are being summarized .
作用机制
- The primary target of this compound is likely an enzyme or receptor involved in a specific biological process. Unfortunately, specific information about the exact target remains elusive based on the available literature .
Target of Action
Biochemical Pathways
生化分析
Biochemical Properties
Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing the overall biochemical pathways . The interactions between ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate and these enzymes are primarily based on its ability to form stable complexes, which can alter the enzyme’s conformation and activity.
Cellular Effects
The effects of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways . Additionally, ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell.
Molecular Mechanism
At the molecular level, ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby altering their activity . This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. Additionally, ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects by modulating enzyme activity and cellular processes . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is effective without causing harm.
Metabolic Pathways
Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For instance, it can inhibit or activate enzymes that play a role in oxidative stress responses, thereby affecting the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is crucial for its biochemical activity, as it determines the concentration of the compound at its site of action.
Subcellular Localization
Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications . This compound can be directed to particular compartments or organelles within the cell, where it exerts its biochemical effects. The subcellular localization of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is essential for its function, as it ensures that the compound interacts with its target biomolecules in the appropriate cellular context.
属性
IUPAC Name |
ethyl 2,5-dimethyl-4-nitropyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-4-15-8(12)7-6(11(13)14)5(2)9-10(7)3/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHKTDCTKTZYQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357076 |
Source


|
| Record name | ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78208-68-1 |
Source


|
| Record name | ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[5-(2-{5-[(4-bromophenoxy)methyl]-2-furoyl}carbohydrazonoyl)-2-furyl]benzoate](/img/structure/B454594.png)
![2-(4-tert-butylphenyl)-N'-[4-(trifluoromethyl)benzylidene]cyclopropanecarbohydrazide](/img/structure/B454595.png)

![1-cyclohexyl-5-[(2,4-dinitrophenyl)sulfanyl]-1H-tetrazole](/img/structure/B454600.png)
![N'-(3-{[(2-furylmethyl)sulfanyl]methyl}-4-methoxybenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide](/img/structure/B454602.png)
![N'-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxybenzylidene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide](/img/structure/B454603.png)
![(2E)-2-[2-(2-amino-2-oxoethoxy)benzylidene]hydrazinecarboxamide](/img/structure/B454605.png)
![N-(3,4-dimethoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B454607.png)
![4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B454608.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-2-(3-toluidino)butanohydrazide](/img/structure/B454611.png)

![2-[(2,4-dimethylphenyl)amino]-N'-[(E)-furan-2-ylmethylidene]butanehydrazide](/img/structure/B454615.png)

